molecular formula C19H20FNO2S B2701587 2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone CAS No. 2034570-41-5

2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone

Cat. No.: B2701587
CAS No.: 2034570-41-5
M. Wt: 345.43
InChI Key: GISMSJKLZRKHTR-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone is a synthetic organic compound that features a benzylthio group, a fluorophenoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenoxy Group: This step may involve nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable electrophile.

    Attachment of the Benzylthio Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic fluorine may be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(Benzylthio)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)ethanone may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies involving enzyme inhibition or receptor binding.

    Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(3-((4-chlorophenoxy)methyl)azetidin-1-yl)ethanone: Similar structure with a chlorine atom instead of fluorine.

    2-(Benzylthio)-1-(3-((4-methylphenoxy)methyl)azetidin-1-yl)ethanone: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group may impart unique properties such as increased lipophilicity or altered electronic effects, which can influence the compound’s reactivity and biological activity.

For precise and detailed information, consulting specific scientific literature and experimental data is recommended.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S/c20-17-6-8-18(9-7-17)23-12-16-10-21(11-16)19(22)14-24-13-15-4-2-1-3-5-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISMSJKLZRKHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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